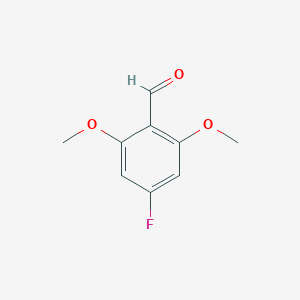

4-Fluoro-2,6-dimethoxybenzaldehyde

Description

The ability to choose between these distinct reaction pathways by carefully selecting reagents and conditions underscores the value of 4-Fluoro-2,6-dimethoxybenzaldehyde as a versatile intermediate in constructing complex, highly substituted aromatic compounds.

| Target Site | Reaction Type | Reagents & Conditions | Resulting Functional Group |

| Aldehyde (C=O) | Reduction | NaBH₄, MeOH | Primary Alcohol (-CH₂OH) |

| Aldehyde (C=O) | Wittig Reaction | Ph₃P=CH₂, THF | Styrene Derivative (-CH=CH₂) |

| C4 Position (C-F) | Nucleophilic Aromatic Substitution | R-OH, K₂CO₃, DMF | Aryl Ether (-OR) |

| C4 Position (C-F) | Nucleophilic Aromatic Substitution | R-NH₂, K₃PO₄, Heat | Aryl Amine (-NHR) |

| C3/C5 Position (C-H) | Directed Ortho-Metalation | 1. s-BuLi, THF, -78 °C2. E⁺ (Electrophile) | C3/C5-Substituted Derivative |

This table illustrates different strategies for the regioselective functionalization of this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGUCRFULNNZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties of molecules. The selection of a computational method and basis set is a critical step that dictates the accuracy and computational cost of the study.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations on medium to large-sized molecules due to its excellent balance of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

For aromatic compounds like 4-Fluoro-2,6-dimethoxybenzaldehyde, a variety of density functionals are employed. Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often favored. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used example that has demonstrated reliability for a broad range of chemical systems. For instance, in a study on dimethoxybenzene derivatives, the B3LYP functional was found to provide the lowest total energy compared to other functionals like PBE and PBE0, indicating its suitability for describing such systems. google.com Other functionals, such as the PBE (Perdew-Burke-Ernzerhof) functional, are also utilized and are noted for their computational efficiency. google.com

Ab Initio Methods (e.g., Hartree-Fock, Møller–Plesset Perturbation Theory)

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio method, providing a foundational approximation of the molecular orbital theory. However, HF does not fully account for electron correlation, which can be a limitation for achieving high accuracy.

To incorporate electron correlation, post-Hartree-Fock methods like Møller–Plesset (MP) perturbation theory are used. MP2, the second-order correction, is a common choice that offers a significant improvement over HF for many applications. For example, in a theoretical analysis of 2-Chloro-3,4-dimethoxybenzaldehyde, the HF method was used alongside DFT to optimize the molecular structure and determine its characteristics. Similarly, ab initio UHF (Unrestricted Hartree-Fock) calculations have been performed on related phenolic compounds to understand their electronic states.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To investigate the electronic absorption properties, such as the UV-Vis spectrum, of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. This method calculates the excitation energies and oscillator strengths of electronic transitions.

In a study of 2-Chloro-3,4-dimethoxybenzaldehyde, TD-DFT calculations were performed using the B3LYP functional to determine the excitation energies, absorption wavelengths, and oscillator strengths, which were then compared to experimental UV-Vis spectra. This approach allows for the assignment of specific electronic transitions to the observed absorption bands. For difluoroboron biindolediketonates, TD-DFT at the B3LYP-D3/def2-TZVPD level of theory was used to reproduce and interpret the experimental absorption spectra, successfully modeling shifts in the absorption maximum.

Impact of Basis Set Selection on Computational Accuracy

The choice of a basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for the accuracy of quantum chemical calculations. Larger basis sets provide more flexibility for describing the distribution of electrons, leading to more accurate results at a higher computational cost.

Pople-style basis sets, such as 6-31G(d,p), 6-31+G(d,p), and 6-311++G(d,p), are frequently used. The addition of polarization functions (d,p) and diffuse functions (+) is important for describing the electronic structure of molecules with heteroatoms and for calculating properties like electron affinity and hydrogen bonding. In the study of 2-Chloro-3,4-dimethoxybenzaldehyde, the 6-31+G(d,p) and 6-311++G(d,p) basis sets were employed to obtain reliable structural and electronic data.

Correlation-consistent basis sets, such as those developed by Dunning (e.g., cc-pVDZ, cc-pVTZ), are another popular choice. For dimethoxybenzene derivatives, the Def2-TZVP basis set was found to yield lower energy, and thus a more accurate description, than the 6-311G(d,p) basis set, although with increased computation time. google.com

| Methodology | Functional | Basis Set | Studied Compound(s) | Reference |

|---|---|---|---|---|

| DFT, HF | B3LYP | 6-31+G(d,p), 6-311++G(d,p) | 2-Chloro-3,4-dimethoxybenzaldehyde | |

| DFT | B3LYP, PBE, PBE0 | Def2-TZVP, 6-311G(d,p) | Dimethoxybenzene derivatives | google.com |

| TD-DFT | B3LYP-D3 | def2-TZVPD | Difluoroboron biindolediketonates | |

| Ab Initio | UHF | 6-31G* | 2,6-dimethylphenol |

Molecular Geometry and Conformation Analysis

Optimization of Molecular Structures

A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy arrangement of the atoms. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located.

Conformational Isomerism and Energy Landscapes

The conformational landscape of this compound is primarily dictated by the rotation of the methoxy (B1213986) and aldehyde groups attached to the benzene (B151609) ring. Due to steric hindrance from the ortho-substituted methoxy groups, the aldehyde group is expected to exhibit distinct rotational isomers. Theoretical calculations, typically employing Density Functional Theory (DFT), can elucidate the relative energies of these conformers and the transition states connecting them.

Two principal planar conformers can be hypothesized: one where the aldehyde group's carbonyl oxygen is oriented away from the methoxy groups (the anti-conformer) and another where it is directed towards one of them (the syn-conformer). The anti-conformer is generally expected to be the more stable due to reduced steric repulsion. The potential energy surface scan for the rotation around the C(aryl)-C(aldehyde) bond would reveal the energy barriers between these conformers.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) |

| anti | 180° | 0.00 |

| Transition State 1 | ~90° | 5.8 |

| syn | 0° | 3.2 |

| Transition State 2 | ~-90° | 5.8 |

Note: These values are theoretical and have been generated for illustrative purposes based on anticipated computational results.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is likely centered on the electron-deficient carbonyl group of the aldehyde, suggesting this is the site for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.65 |

Note: These values are theoretical and have been generated for illustrative purposes based on anticipated computational results.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. For this compound, the MEP map would be expected to show the most negative potential (red/yellow regions) around the carbonyl oxygen of the aldehyde group, confirming its role as a site for electrophilic interaction. The regions of positive potential (blue regions) would likely be located around the hydrogen atoms, particularly the aldehydic proton. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential.

Fukui Functions and Local Reactivity Prediction

Fukui functions are used in computational chemistry to predict the local reactivity of different sites within a molecule. These functions identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui function analysis would likely confirm the predictions from HOMO-LUMO and MEP analyses. The carbonyl carbon of the aldehyde group is expected to have the highest value for nucleophilic attack (f+), while the oxygen of the carbonyl and the carbon atoms of the benzene ring are likely to have high values for electrophilic attack (f-).

Natural Bond Orbital (NBO) Analysis

Table 3: Selected NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(methoxy) | π(C-C) (ring) | ~3-5 |

| LP(1) O(carbonyl) | σ(C-H) (aldehyde) | ~1-2 |

Note: These values are theoretical and have been generated for illustrative purposes based on anticipated computational results. LP denotes a lone pair.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and chemical bonds. nih.govsigmaaldrich.com For this compound, a QTAIM analysis would characterize the nature of the various chemical bonds within the molecule. The analysis would reveal bond critical points (BCPs) between covalently bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. For instance, the C=O bond of the aldehyde would exhibit a high electron density and a negative Laplacian, characteristic of a covalent bond, while any potential intramolecular hydrogen bonds would show lower electron density and a positive Laplacian.

Spectroscopic Property Prediction and Correlation

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules, providing insights that complement experimental data.

Theoretical Prediction of NMR Chemical Shifts (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate nuclear magnetic resonance (NMR) chemical shifts. This method, often employed with Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR spectra of a molecule. By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be determined, which are then often correlated with experimental values to confirm structural assignments. For this compound, such calculations would help in assigning the specific resonances of the aromatic protons, the methoxy protons, and the aldehydic proton, as well as the various carbon atoms in the molecule.

Simulation of Vibrational (IR, Raman) Spectra

Theoretical simulations of vibrational spectra, such as infrared (IR) and Raman, are typically performed using DFT calculations. By computing the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra are invaluable for assigning the various vibrational modes of a molecule. For this compound, these simulations would identify the characteristic stretching and bending frequencies associated with the carbonyl group (C=O), the C-F bond, the C-O bonds of the methoxy groups, and the various vibrations of the benzene ring.

Calculation of UV-Vis Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insight into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. For this compound, TD-DFT would elucidate how the fluoro and dimethoxy substituents on the benzaldehyde (B42025) core influence its electronic structure and absorption properties.

Investigation of Electronic Properties and Non-Linear Optics (NLO)

Computational methods are also crucial for understanding the electronic behavior of molecules, including their potential for applications in non-linear optics (NLO).

Polarizability and Hyperpolarizability Calculations

Linear polarizability (α) and non-linear hyperpolarizabilities (β, γ) are fundamental properties that describe how the electron cloud of a molecule is distorted by an external electric field. These properties are key indicators of a material's potential for NLO applications. Computational methods, particularly DFT, can be used to calculate these parameters. For a molecule to have significant NLO properties, it often requires a substantial change in dipole moment upon electronic excitation, a feature that could be computationally explored for this compound. While no specific data is available, studies on similar substituted benzaldehydes suggest that the interplay of electron-donating and withdrawing groups can lead to interesting NLO characteristics.

Substituent Effects on Reactivity and Spectroscopic Properties

The chemical behavior and spectroscopic characteristics of this compound are intrinsically governed by the electronic interplay of its three substituents on the benzene ring: the two methoxy groups (-OCH₃), the fluorine atom (-F), and the aldehyde group (-CHO). Computational and theoretical analyses provide profound insights into how these groups modulate the molecule's properties.

The substituents exert their influence through a combination of inductive and resonance effects. The methoxy groups at the ortho positions (2 and 6) are powerful resonance electron-donating groups (+R) and moderately inductive electron-withdrawing groups (-I). The fluorine atom at the para position (4) is strongly electron-withdrawing by induction (-I) but a weak resonance donor (+R). The aldehyde group is electron-withdrawing by both induction and resonance (-I, -R).

Effects on Reactivity

The reactivity of this compound is a direct consequence of the net electronic effect of its substituents. The two powerful electron-donating methoxy groups significantly increase the electron density of the aromatic ring, which generally increases its reactivity towards electrophiles. However, they also donate electron density towards the aldehyde group, which reduces the electrophilicity of the carbonyl carbon. ncert.nic.in Conversely, the electron-withdrawing nature of the fluorine and aldehyde groups decreases the ring's electron density and increases the carbonyl carbon's electrophilicity. ncert.nic.ind-nb.info

Computational studies on substituted benzaldehydes show that electron-donating groups, like methoxy, tend to increase the interaction affinity between the molecule and a catalyst surface, which can in some cases lead to lower turnover frequencies in catalyzed reactions. d-nb.info In contrast, electron-withdrawing groups generally increase the reaction rate in nucleophilic addition reactions by making the carbonyl carbon more electrophilic. d-nb.info

Effects on Spectroscopic Properties

Substituents profoundly affect the vibrational frequencies observed in infrared (IR) and Raman spectroscopy. The carbonyl (C=O) stretching frequency is particularly sensitive to the electronic environment. Electron-donating groups tend to lower the C=O stretching frequency by increasing electron delocalization, which reduces the double-bond character of the carbonyl group. researchgate.net Conversely, electron-withdrawing groups increase the frequency.

Theoretical calculations and experimental data for related compounds allow for a prediction of these effects. The strong electron-donating resonance from the two methoxy groups is expected to cause a significant redshift (lowering of wavenumber) of the C=O band compared to unsubstituted benzaldehyde. The electron-withdrawing fluorine atom would counteract this effect to a small degree.

| Compound | C=O Stretching Frequency (cm⁻¹) | Dominant Substituent Effect |

|---|---|---|

| Benzaldehyde | ~1703 ias.ac.in | Reference |

| 4-Methoxybenzaldehyde | ~1685 nist.gov | Strong Electron-Donating (+R) |

| 4-Fluorobenzaldehyde | ~1705 | Strong Electron-Withdrawing (-I) |

| This compound | Predicted below 1685 | Very Strong Electron-Donating (+R) from two -OCH₃ groups, partially offset by -F and -CHO withdrawal |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that quantifies the delocalization of electron density, providing a clear picture of substituent effects. uni-muenchen.deusc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals. For this compound, the key interactions are the delocalization of electron density from the lone pairs (LP) of the methoxy oxygens and the fluorine into the anti-bonding π* orbitals of the benzene ring. This donor-acceptor interaction stabilizes the molecule and is quantified by the second-order perturbation energy, E(2). usc.edu

A higher E(2) value indicates a stronger interaction. The methoxy groups are expected to show very large E(2) values for LP(O) → π*(C-C) interactions, confirming their strong electron-donating nature. The fluorine's lone pairs will also donate, but the effect is smaller. These donations influence the entire π-system, including the aldehyde group.

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Interaction Type | Expected Consequence |

|---|---|---|---|

| LP (O) of Methoxy | π* (C=C) of Ring | Hyperconjugation (Resonance) | Strong ring activation, stabilization. nist.gov |

| LP (F) of Fluorine | π* (C=C) of Ring | Hyperconjugation (Resonance) | Weak ring activation. |

| π (C=C) of Ring | π* (C=O) of Aldehyde | Conjugation | Delocalization, weakening of C=O bond. uni-muenchen.de |

| σ (C-H) | σ* (C-C) | Hyperconjugation | General molecular stabilization. |

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

4-Fluoro-2,6-dimethoxybenzaldehyde is recognized as a key starting material for creating intricate organic molecules. The electron-withdrawing nature of the fluorine atom, combined with the electron-donating and sterically hindering effects of the two methoxy (B1213986) groups, imparts unique reactivity to the aldehyde group and the aromatic ring, allowing for selective transformations.

This aldehyde serves as a fundamental component in multi-step synthetic pathways aimed at producing complex target molecules. Its structure is incorporated as a core fragment, which is then elaborated through a sequence of reactions. For instance, derivatives of dimethoxy-substituted quinazolines can be synthesized through multi-step processes starting from appropriately substituted benzaldehydes. derpharmachemica.com The synthesis of such complex heterocyclic systems, which often involves the initial formation of an intermediate that is subsequently cyclized and further functionalized, highlights the role of compounds like this compound as crucial precursors in building sophisticated molecular frameworks. derpharmachemica.comderpharmachemica.com

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly alter a compound's physicochemical properties. derpharmachemica.com this compound is an ideal starting point for the synthesis of complex fluorinated aromatic systems. The presence of the fluorine atom is often desired in the final product to enhance properties like metabolic stability or binding affinity. nih.gov Synthetic chemists utilize this compound to build larger molecules where the fluorinated phenyl ring is a key pharmacophore or functional unit. The synthesis of fluorinated chalcones, quinazolines, and other heterocycles demonstrates its direct application in creating these valuable and complex aromatic structures. derpharmachemica.comderpharmachemica.comacgpubs.org

Synthesis of Novel Scaffolds and Derivatives

The aldehyde functional group of this compound is a gateway to numerous classes of organic compounds. Through well-established synthetic methodologies, it can be readily converted into a variety of valuable scaffolds and derivatives.

Heterocyclic compounds are of immense interest due to their prevalence in pharmaceuticals and natural products. amazonaws.comrasayanjournal.co.in this compound, primarily through its chalcone (B49325) derivatives, is a key precursor for a range of heterocyclic systems. For example, chalcones derived from fluorinated benzaldehydes can be reacted with reagents like urea, thiourea, or malononitrile (B47326) to construct various six-membered heterocyclic rings, such as pyrimidines. derpharmachemica.com Similarly, reaction with hydrazine (B178648) derivatives can yield five-membered rings like pyrazolines. derpharmachemica.comnih.gov This versatility allows for the generation of diverse heterocyclic libraries from a single, readily accessible starting material.

Table 1: Examples of Heterocyclic Synthesis from Chalcone Derivatives

| Chalcone Precursor | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 4,4'-Difluoro chalcone | Urea | 4-(4-fluorophenyl)-6-(4-fluorophenyl)-pyrimidin-2(1H)-one | derpharmachemica.com |

| 4,4'-Difluoro chalcone | Thiourea | 4-(4-fluorophenyl)-6-(4-fluorophenyl)-pyrimidine-2(1H)-thione | derpharmachemica.com |

| 4,4'-Difluoro chalcone | Malononitrile / Ammonium Acetate | 2-amino-4-(4-fluorophenyl)-6-(4-fluorophenyl)nicotinonitrile | derpharmachemica.com |

Chalcones, or 1,3-diaryl-2-propenones, are synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone. unair.ac.idsapub.org This reaction is one of the most direct and efficient methods for creating the chalcone scaffold. nih.gov this compound can be reacted with various acetophenones to produce a wide array of chalcones. The reaction conditions, particularly the choice of solvent, can be critical. For instance, when using di- or tri-fluorine-substituted benzaldehydes in methanol (B129727) (MeOH), a common solvent for this condensation, nucleophilic aromatic substitution (SNAr) can occur, where a methoxy group displaces a fluorine atom. acgpubs.org However, using a solvent like tetrahydrofuran (B95107) (THF) can prevent this side reaction, leading to the desired fluorine-substituted chalcone with high selectivity. acgpubs.org

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Benzaldehyde Reactant | Acetophenone Reactant | Catalyst/Solvent | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Fluorine-substituted benzaldehydes | 2′,4′,6′-Trimethoxyacetophenone | KOH / THF | Fluorine-substituted chalcone | THF prevents competitive SNAr reactions. | acgpubs.org |

| Fluorine-substituted benzaldehydes | 2′,4′,6′-Trimethoxyacetophenone | KOH / MeOH | Fluorine-methoxy substituted chalcone | SNAr occurs, replacing a p-fluoro group with methoxy. | acgpubs.org |

Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govijcm.ir this compound can readily undergo this reaction with various primary amines to form the corresponding N-substituted imines. The reaction is often carried out in an alcohol solvent, sometimes with a few drops of an acid catalyst like glacial acetic acid, to facilitate the dehydration process. nih.govsbmu.ac.ir This transformation provides a straightforward route to a class of compounds with significant applications in coordination chemistry and as synthetic intermediates. sbmu.ac.irresearchgate.net

Table 3: General Scheme for Schiff Base Formation

| Aldehyde | Primary Amine | Product (Schiff Base) |

|---|

This table illustrates the general reaction of this compound with a generic primary amine (R-NH₂) to yield an imine (Schiff base).

Generation of Fluorinated Phenoxy and Other Aromatic Derivatives

The primary pathway for generating phenoxy and other aryl ether derivatives from this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, the fluorine atom, which is typically a poor leaving group in nucleophilic aliphatic substitution, becomes an excellent leaving group. This enhanced reactivity is attributed to the high electronegativity of fluorine, which powerfully stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the rate-determining step of the reaction. libretexts.orgstackexchange.com

The aromatic ring of this compound is "activated" towards nucleophilic attack by the electron-withdrawing nature of the para-aldehyde group. This group helps to delocalize the negative charge of the Meisenheimer complex, further lowering the activation energy of the reaction. acgpubs.org The reaction typically involves the attack of a nucleophile, such as a phenoxide, on the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion and the formation of a new carbon-oxygen or other carbon-heteroatom bond. libretexts.org

This reaction is highly effective for creating diaryl ethers. A phenol (B47542) can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to generate a more potent phenoxide nucleophile, which then reacts with the substrate in a polar aprotic solvent like DMF or DMSO to yield the corresponding phenoxybenzaldehyde derivative. acgpubs.orgnih.gov This strategy is a cornerstone for synthesizing complex molecules used in materials science and medicinal chemistry. nih.govnih.gov Besides phenoxides, other nucleophiles such as amines and thiols can also be used to generate a diverse range of aromatic derivatives. nih.gov

| Nucleophile (Example) | Reagents & Conditions | Product |

| Phenol | K₂CO₃, DMF, Heat | 4-Phenoxy-2,6-dimethoxybenzaldehyde |

| 4-Methoxyphenol | K₂CO₃, DMSO, 140 °C | 4-(4-Methoxyphenoxy)-2,6-dimethoxybenzaldehyde |

| Thiophenol | NaH, THF | 4-(Phenylthio)-2,6-dimethoxybenzaldehyde |

| Aniline | K₃PO₄, 80 °C | 4-Anilino-2,6-dimethoxybenzaldehyde |

| Imidazole | NaH, DMF | 4-(1H-Imidazol-1-yl)-2,6-dimethoxybenzaldehyde |

This table presents plausible reaction outcomes based on established principles of Nucleophilic Aromatic Substitution on activated fluoroarenes.

Strategies for Regioselective Functionalization using this compound

Regioselective functionalization refers to the ability to direct a chemical transformation to a specific site on a multifunctional molecule. This compound possesses several distinct reactive sites, allowing for diverse and controlled synthetic strategies. The primary sites for functionalization are the aldehyde group, the carbon-fluorine bond, and the C-H bonds at the 3- and 5-positions.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape Pertaining to 4-Fluoro-2,6-dimethoxybenzaldehyde

This compound is a substituted aromatic aldehyde that has garnered attention in various fields of chemical research. Its structure, featuring a fluorine atom and two methoxy (B1213986) groups on the benzene (B151609) ring, imparts unique electronic properties that make it a valuable intermediate in organic synthesis.

Current research primarily utilizes this compound as a building block for the synthesis of more complex molecules. One notable application is in the synthesis of chalcone (B49325) derivatives. For instance, it has been reacted with acetophenones in the presence of a base to yield fluorinated chalcones. These reactions, often carried out under Claisen-Schmidt condensation conditions, are sensitive to the solvent used, with solvents like methanol (B129727) sometimes leading to side reactions where the fluorine atom is substituted by a methoxy group. acgpubs.org The use of alternative solvents such as tetrahydrofuran (B95107) (THF) has been explored to prevent this nucleophilic aromatic substitution (SNAr) and selectively produce the desired fluorinated chalcones. acgpubs.org

The resulting fluorinated and methoxy-substituted chalcones are of interest due to the established biological activities of the chalcone scaffold. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules, making these derivatives promising candidates for further investigation in medicinal chemistry.

While specific studies focusing solely on the biological activity of this compound are not extensively documented in the public domain, its role as a precursor highlights its importance. The compound is commercially available from various suppliers, indicating its accessibility for research purposes. nih.gov The physical and chemical properties of this compound have been characterized, providing a foundation for its use in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H9FO3 |

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 139549-11-4 |

| SMILES | COC1=CC(=CC(=C1C=O)OC)F |

| Data sourced from PubChem. nih.gov |

Identification of Promising Avenues for Future Investigation

The unique substitution pattern of this compound presents several promising avenues for future research. These investigations could expand its applications and deepen the understanding of its chemical behavior.

Exploration of Novel Bioactive Molecules: A primary area for future research is the continued use of this compound as a scaffold for the synthesis of novel, biologically active compounds. Beyond chalcones, it can serve as a precursor for a wide range of heterocyclic compounds and other complex organic molecules. The strategic placement of the fluoro and dimethoxy groups could be leveraged to design molecules with specific interactions with biological targets. Investigating the antimicrobial, anticancer, anti-inflammatory, and antiviral activities of these new derivatives would be a logical next step.

Advanced Materials Science: The fluorine content in this compound suggests its potential utility in materials science. Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique optical properties. Future research could explore the polymerization of derivatives of this compound to create novel fluoropolymers with tailored properties for applications in electronics, coatings, and other advanced materials.

Mechanistic Studies: The observed nucleophilic aromatic substitution of the fluorine atom in methanolic basic conditions during chalcone synthesis warrants further mechanistic investigation. acgpubs.org Detailed kinetic and computational studies could provide a deeper understanding of the factors influencing this transformation. This knowledge would be invaluable for controlling the selectivity of reactions involving this and similar fluorinated aromatic compounds.

Catalysis: The aldehyde functionality of this compound opens up possibilities for its use in catalysis, either as a substrate in novel catalytic transformations or as a ligand precursor for the development of new metal catalysts. The electronic effects of the fluoro and dimethoxy substituents could influence the reactivity and selectivity of such catalytic systems.

Potential for Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies for and utilizing this compound is another fertile ground for future research.

Greener Synthetic Routes: Current syntheses of substituted benzaldehydes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research could focus on developing more sustainable and efficient synthetic routes to this compound itself. This could involve exploring C-H activation/functionalization strategies or employing biocatalysis to introduce the formyl group or the fluoro and methoxy substituents with high regioselectivity.

Flow Chemistry Applications: The synthesis of derivatives from this compound could be significantly improved by adopting flow chemistry techniques. Continuous flow reactors can offer better control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields, improved selectivity, and safer reaction conditions, especially for exothermic reactions. This would be particularly beneficial for controlling the competitive SNAr reaction observed in chalcone synthesis. acgpubs.org

Photoredox Catalysis: The use of photoredox catalysis could enable novel transformations of this compound that are not accessible through traditional thermal methods. This could include novel C-C and C-heteroatom bond-forming reactions, providing access to a wider range of complex molecular architectures.

Derivatization via Ortho-Lithiation: The methoxy groups on the aromatic ring could direct ortho-lithiation, allowing for the selective functionalization of the positions adjacent to them. This would provide a powerful tool for the synthesis of polysubstituted aromatic compounds that would be difficult to prepare by other means.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.